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Technical Guide: N-(3,4-
dimethoxyphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula

C₁₁H₁₅NO₃. It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a

formamide moiety. This compound is of particular interest in the pharmaceutical industry as it is

recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular

monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement

disorders.[1][2] Accurate identification, quantification, and control of such impurities are critical

for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

[1] This guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analytical characterization of N-(3,4-dimethoxyphenethyl)formamide.

Chemical Structure and Properties
The chemical structure of N-(3,4-dimethoxyphenethyl)formamide consists of a formyl group

(–CHO) attached to the nitrogen atom of 3,4-dimethoxyphenethylamine.

Chemical Structure:
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Note: Ph(3,4-(OCH₃)₂) represents a phenyl group with methoxy substituents at the 3 and 4

positions.

A summary of its key chemical and physical properties is presented in the table below.

Table 1: Chemical and Physical Properties of N-(3,4-
dimethoxyphenethyl)formamide

Property Value Reference(s)

CAS Number 14301-36-1 [3]

Molecular Formula C₁₁H₁₅NO₃ [3]

Molecular Weight 209.24 g/mol [3]

IUPAC Name

N-[2-(3,4-

dimethoxyphenyl)ethyl]formami

de

[3]

Synonyms

N-Formyl-2-(3,4-

dimethoxyphenyl)ethylamine,

3,4-

dimethoxyphenethylformamide

[2]

Appearance
White to Off-White Low-Melting

Solid
[1]

Melting Point 34-35 °C [1]

Boiling Point 210-212 °C at 1 Torr [1]

Solubility
Slightly soluble in Chloroform

and DMSO
[1]

Synthesis and Logical Relationships
N-(3,4-dimethoxyphenethyl)formamide is synthesized via the formylation of 3,4-

dimethoxyphenethylamine. Various methods can be employed for N-formylation, including the

use of formylating agents like formic acid or its derivatives. A documented method involves the

reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with chloral hydrate.[2]
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The logical relationship of N-(3,4-dimethoxyphenethyl)formamide as an impurity in the

synthesis of Tetrabenazine is a critical aspect for drug development professionals. Its formation

is a consequence of side reactions or incomplete reactions during the manufacturing process

of the API.

Tetrabenazine Synthesis

Starting Materials Intermediates
Main Reaction Pathway

Tetrabenazine (API)

N-(3,4-dimethoxyphenethyl)formamide
(Impurity)

Side Reaction / Incomplete Reaction

Click to download full resolution via product page

Logical relationship of N-(3,4-dimethoxyphenethyl)formamide as an impurity.

Experimental Protocol: Synthesis of N-(3,4-
dimethoxyphenethyl)formamide
This protocol describes a plausible method for the synthesis of N-(3,4-
dimethoxyphenethyl)formamide based on the reaction of 3,4-dimethoxyphenethylamine with

a suitable formylating agent.

Materials:

2-(3,4-dimethoxyphenyl)-ethylamine

Chloral hydrate

Stirring apparatus

Heating mantle

Round-bottom flask
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Vacuum pump

Procedure:[2]

In a round-bottom flask, mix 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 mole) and chloral

hydrate (1.1 moles).

Heat the mixture to 120 °C with continuous stirring for 20 minutes.

Apply a water jet vacuum to the reaction vessel and increase the oil bath temperature to 140

°C to remove volatile components (chloroform and water).

The resulting oil is crude N-(3,4-dimethoxyphenethyl)formamide.

Further purification can be performed using column chromatography on silica gel if a higher

purity product is required.
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Start

Mix 2-(3,4-dimethoxyphenyl)-ethylamine
and Chloral Hydrate

Heat to 120°C for 20 min

Apply Vacuum at 140°C
to Remove Volatiles

Crude N-(3,4-dimethoxyphenethyl)formamide

Purification (Optional)
(e.g., Column Chromatography)

Pure N-(3,4-dimethoxyphenethyl)formamide

If purification is skipped

Click to download full resolution via product page

Workflow for the synthesis of N-(3,4-dimethoxyphenethyl)formamide.

Analytical Characterization
The structural confirmation and quantification of N-(3,4-dimethoxyphenethyl)formamide are

routinely performed using modern analytical techniques.
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass

Spectrometry (LC-MS) are essential for the detection and quantification of this compound as an

impurity in Tetrabenazine.[1] These methods allow for the separation of the impurity from the

main API and other related substances, ensuring the purity of the final drug product.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

elucidation of N-(3,4-dimethoxyphenethyl)formamide. While publicly available, fully assigned

spectra are scarce, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based

on the molecular structure.

Table 2: Predicted NMR Data for N-(3,4-dimethoxyphenethyl)formamide (in CDCl₃)

¹H NMR

Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Aromatic
Protons

6.7 - 6.9 m 3H Ar-H

Formyl Proton 8.2 s 1H -CHO

Methoxy Protons 3.8 - 3.9 s 6H 2 x -OCH₃

Methylene

Protons
3.5 - 3.6 t 2H -N-CH₂-

Methylene

Protons
2.7 - 2.8 t 2H -CH₂-Ar

| Amide Proton | 5.5 - 6.0 | br s | 1H | -NH- |
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¹³C NMR
Predicted Chemical Shift
(ppm)

Assignment

Formyl Carbonyl ~163 -C=O

Aromatic Carbons 148-150 C-OCH₃

Aromatic Carbon ~131 C-CH₂

Aromatic Carbons 111-121 CH

Methoxy Carbons ~56 -OCH₃

Methylene Carbon ~41 -N-CH₂-

Methylene Carbon ~35 -CH₂-Ar

Disclaimer: The NMR data presented are predicted values based on the chemical structure and

data from similar compounds. Actual experimental values may vary.

Biological Activity
Based on the conducted literature search, there is no specific information available regarding

the biological activity or involvement in signaling pathways of N-(3,4-
dimethoxyphenethyl)formamide. Its primary significance in the scientific literature is as a

chemical intermediate and a pharmaceutical impurity.

Conclusion
N-(3,4-dimethoxyphenethyl)formamide is a well-characterized chemical compound, primarily

of importance in the context of pharmaceutical manufacturing as an impurity of Tetrabenazine.

Understanding its chemical properties, synthesis, and analytical profile is crucial for drug

development professionals to ensure the quality and safety of the final drug product. The

provided data and protocols serve as a valuable resource for researchers and scientists

working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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